

# Spectroscopic Analysis of 3-Buten-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Buten-2-OL

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This guide provides an in-depth analysis of the spectroscopic data for **3-Buten-2-ol** (CAS No: 598-32-3), a valuable chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

## Spectroscopic Data

The spectroscopic data provides a detailed fingerprint of the molecular structure of **3-Buten-2-ol** (C4H8O, Molecular Weight: 72.11 g/mol ).[\[1\]](#)[\[2\]](#)[\[3\]](#)

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### 1.1.1 $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **3-Buten-2-ol** exhibits distinct signals corresponding to the different hydrogen environments in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Buten-2-ol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.90	ddd (quartet of doublets)	1H	H-3 (-CH=CH <sub>2</sub> )
~5.21	d	1H	H-4 (trans, =CH <sub>2</sub> )
~5.07	d	1H	H-4 (cis, =CH <sub>2</sub> )
~4.29	quintet	1H	H-2 (-CH(OH)-)
~2.06	s (broad)	1H	-OH
~1.27	d	3H	H-1 (-CH <sub>3</sub> )

Data sourced from various spectral databases and literature. The OH proton signal is often broad and may not show coupling.[\[4\]](#)[\[5\]](#)

### 1.1.2 $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Buten-2-ol**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~141.0	C-3 (=CH-)
~114.0	C-4 (=CH <sub>2</sub> )
~69.0	C-2 (-CH(OH)-)
~23.0	C-1 (-CH <sub>3</sub> )

Data sourced from spectral databases.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Buten-2-ol** shows characteristic absorptions for the hydroxyl and alkene groups.

[6]

Table 3: Key IR Absorptions for **3-Buten-2-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
2980-2850	Medium-Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
1260-1050	Strong	C-O stretch

Characteristic absorption ranges for alcohols and alkenes confirm the structure.[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Buten-2-ol** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **3-Buten-2-ol**

m/z	Relative Intensity	Assignment
72	Low	[M] <sup>+</sup> (Molecular Ion)
57	High	[M - CH <sub>3</sub> ] <sup>+</sup>
45	High	[CH <sub>3</sub> CHOH] <sup>+</sup> ( $\alpha$ -cleavage)
43	High	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>
27	Medium	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

The fragmentation is characterized by  $\alpha$ -cleavage and loss of water, which are typical for alcohols.[1][9][10][11] The base peak is often observed at m/z 45.[9]

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **3-Buten-2-ol**.

- Sample Preparation:

- For  $^1\text{H}$  NMR, dissolve 5-20 mg of **3-Buten-2-ol** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.[12]
- For  $^{13}\text{C}$  NMR, a higher concentration (20-50 mg) may be required.[12]
- Ensure the solution is homogeneous by gentle vortexing.[12]

- Instrument Setup:

- The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[13]

- Data Acquisition:

- The sample tube is placed in the spectrometer's magnet.[13]
- The magnetic field is "locked" using the deuterium signal from the solvent.
- The magnetic field homogeneity is optimized by "shimming."
- A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
- For quantitative  $^{13}\text{C}$  NMR, a sufficient relaxation delay between pulses is necessary. DEPT experiments can be run to aid in the assignment of carbon types ( $\text{CH}$ ,  $\text{CH}_2$ ,  $\text{CH}_3$ ).[14][15]

- Data Processing:

- The FID is converted to a spectrum using a Fourier transform.
- The spectrum is phased, baseline corrected, and referenced (e.g., to residual solvent signal or an internal standard like TMS).

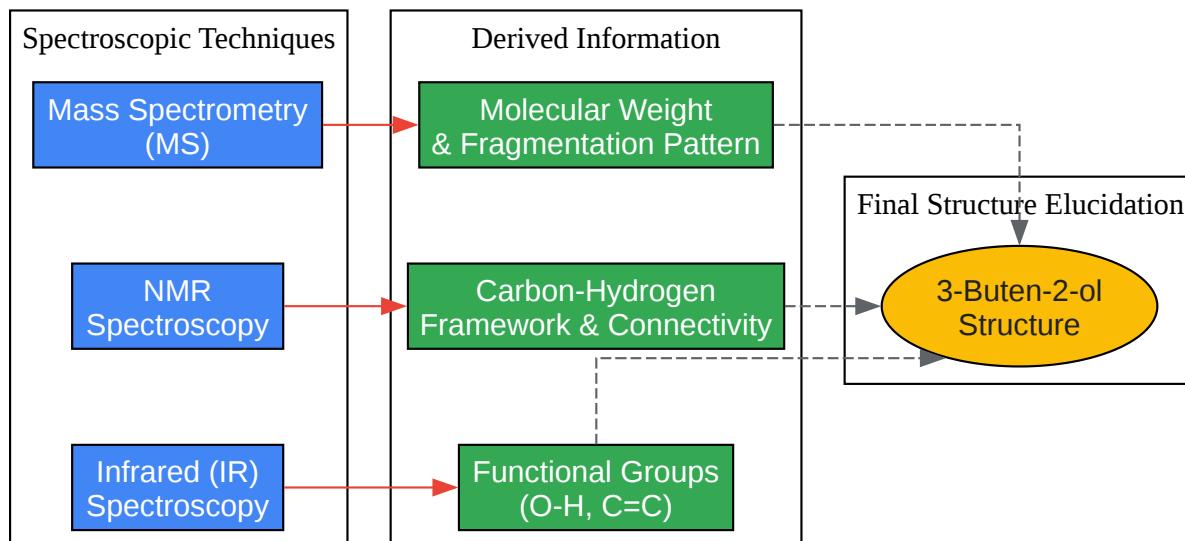
- Sample Preparation:

- For a liquid sample like **3-Buten-2-ol**, the spectrum can be obtained neat (as a thin liquid film).[6]
- Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[16]
- Instrument Setup:
  - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[17]
- Data Acquisition:
  - The sample is placed in the path of the IR beam.
  - The instrument scans the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).[17]
  - The detector measures the amount of light transmitted through the sample at each wavenumber.
- Data Processing:
  - The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.[17]
- Sample Introduction:
  - For a volatile liquid like **3-Buten-2-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
- Ionization:
  - In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI). This process creates a positively charged molecular ion and fragment ions.[18]
- Mass Analysis:

- The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
  - An electron multiplier detects the ions, and the signal is amplified.
- Data Processing:
  - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **3-Buten-2-ol**.



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Caption: Workflow of **3-Buten-2-ol** structure elucidation.

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